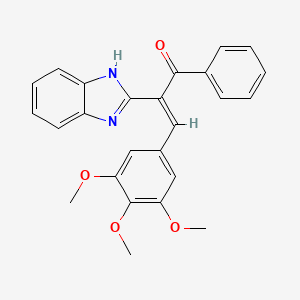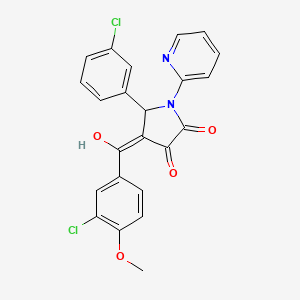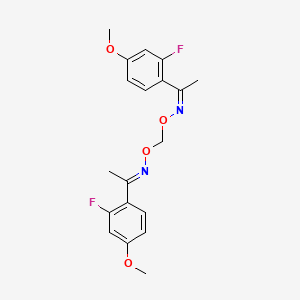
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as TMI-1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the class of benzimidazole derivatives, which have been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to bind to the colchicine-binding site on tubulin, resulting in the disruption of microtubule dynamics and the inhibition of cell division.
Biochemical and Physiological Effects
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit tubulin polymerization. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one limitation of using 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its relatively low solubility in water, which may pose challenges in certain experimental setups.
Future Directions
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of interest is the development of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential synergistic effects of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the reaction of 2-aminobenzimidazole with 3-(3,4,5-trimethoxyphenyl)acrylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one in high purity.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-29-21-14-16(15-22(30-2)24(21)31-3)13-18(23(28)17-9-5-4-6-10-17)25-26-19-11-7-8-12-20(19)27-25/h4-15H,1-3H3,(H,26,27)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQYRGUZZIGONI-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(cyclopropylmethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5302601.png)
![4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5302607.png)


![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B5302632.png)
![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)
![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302665.png)



![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5302687.png)